molecular formula C6H8F2O3 B1588664 Ethyl 2,2-difluoro-3-oxobutanoate CAS No. 2266-48-0

Ethyl 2,2-difluoro-3-oxobutanoate

Cat. No. B1588664
CAS RN: 2266-48-0
M. Wt: 166.12 g/mol
InChI Key: NXMSOLWESKBEJJ-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of Ethyl 2,2-difluoro-3-oxobutanoate is C6H8F2O3, and its molecular weight is 166.12 g/mol .


Physical And Chemical Properties Analysis

Ethyl 2,2-difluoro-3-oxobutanoate is a liquid at room temperature . More specific physical and chemical properties such as boiling point, melting point, and density are not provided in the search results.

Scientific Research Applications

Pharmaceutical Research

Ethyl 2,2-difluoro-3-oxobutanoate: is utilized in the pharmaceutical industry for the synthesis of various medicinal compounds . Its difluorinated ketone moiety serves as a precursor for the construction of fluorine-containing drug molecules , which are often associated with increased bioavailability and metabolic stability .

Organic Synthesis

In organic chemistry, this compound is employed as a building block for the synthesis of complex molecules. Its reactivity allows for the formation of carbon-carbon and carbon-heteroatom bonds , facilitating the creation of diverse molecular architectures.

Material Science

Ethyl 2,2-difluoro-3-oxobutanoate: finds applications in material science, particularly in the development of fluorinated polymers . These polymers exhibit unique properties such as resistance to solvents , thermal stability , and low surface energies , making them suitable for specialized coatings and films.

Cancer Research

Recent studies have shown that derivatives of Ethyl 2,2-difluoro-3-oxobutanoate can inhibit the proliferation, migration, and invasion of non-small cell lung cancer (NSCLC) cell lines. This highlights its potential as a lead compound for developing new anticancer therapies .

Agrochemical Development

The compound’s structural features are advantageous in the design of agrochemicals . Its difluoro moiety can impart herbicidal or fungicidal properties to new agrochemical formulations, contributing to the development of more effective crop protection agents.

Analytical Chemistry

In analytical chemistry, Ethyl 2,2-difluoro-3-oxobutanoate is used as a reference standard and reagent . Its well-defined structure and properties make it suitable for use in calibration and quantitative analyses .

Environmental Studies

This compound is also relevant in environmental studies, where it can be used to investigate the environmental fate of fluorinated compounds. Understanding its degradation pathways helps in assessing the environmental impact of fluorine-containing substances.

Chemical Education

Lastly, Ethyl 2,2-difluoro-3-oxobutanoate serves as an excellent example in chemical education for illustrating fluorine chemistry and nucleophilic substitution reactions . It provides a practical context for teaching advanced organic synthesis techniques.

Safety and Hazards

The safety data sheet for Ethyl 2,2-difluoro-3-oxobutanoate indicates that it is classified as a dangerous substance . Specific hazard statements and precautionary measures are not provided in the search results.

properties

IUPAC Name

ethyl 2,2-difluoro-3-oxobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8F2O3/c1-3-11-5(10)6(7,8)4(2)9/h3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXMSOLWESKBEJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C(=O)C)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8F2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00427056
Record name Ethyl 2,2-difluoro-3-oxobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00427056
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2,2-difluoro-3-oxobutanoate

CAS RN

2266-48-0
Record name Ethyl 2,2-difluoro-3-oxobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00427056
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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